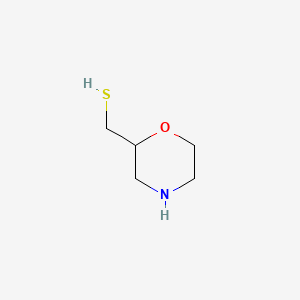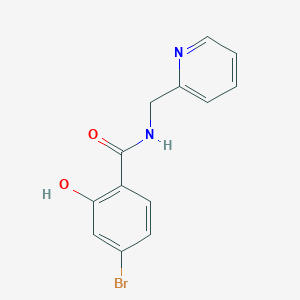![molecular formula C13H19F3N2O3 B14889562 tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is a complex organic compound that features a bicyclic structure with a trifluoroacetyl group and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the trifluoroacetyl group: This step involves the acylation of the bicyclic core with trifluoroacetic anhydride in the presence of a base such as pyridine.
Protection of the amine groups: The final step involves the protection of the amine groups with a Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as DCM.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroacetyl group.
科学的研究の応用
Chemistry
In chemistry, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry
In the industrial sector, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting group ensures the stability of the compound during these interactions, preventing premature degradation.
類似化合物との比較
Similar Compounds
(1S,6S)-7-Boc-3-(acetyl)-3,7-diazabicyclo[4.2.0]octane: Similar structure but lacks the trifluoroacetyl group.
(1S,6S)-7-Boc-3-(benzoyl)-3,7-diazabicyclo[4.2.0]octane: Contains a benzoyl group instead of the trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane imparts unique electronic and steric properties, making it more reactive and selective in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes.
特性
分子式 |
C13H19F3N2O3 |
|---|---|
分子量 |
308.30 g/mol |
IUPAC名 |
tert-butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-8-6-17(5-4-9(8)18)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChIキー |
GKVHTCBLYVTKIK-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCN(C2)C(=O)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC2C1CCN(C2)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


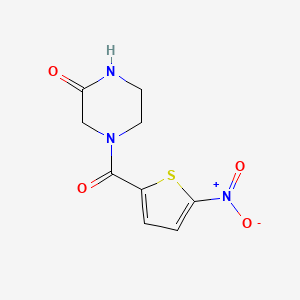

![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)

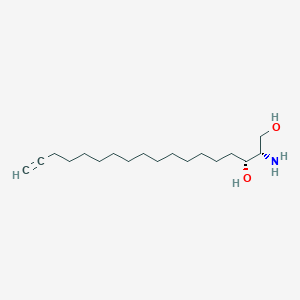
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

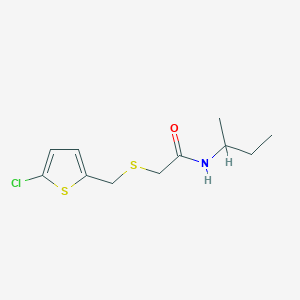
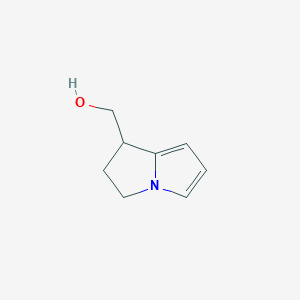
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
